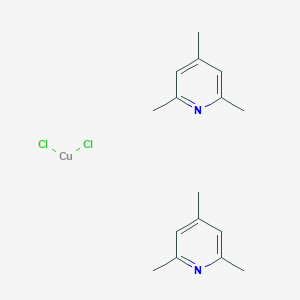

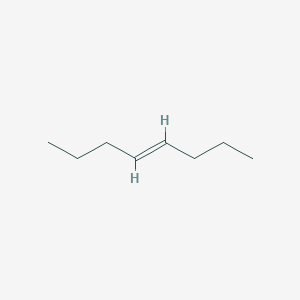

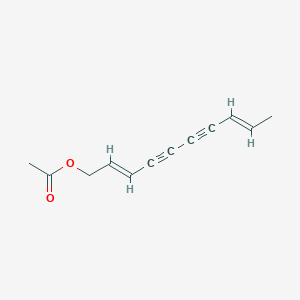

![molecular formula C8H15NO B086222 2-Oxa-8-azaspiro[4.5]decane CAS No. 176-69-2](/img/structure/B86222.png)

2-Oxa-8-azaspiro[4.5]decane

Overview

Description

Synthesis Analysis

The synthesis of 2-Oxa-8-azaspiro[4.5]decane involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, starting from commercially available reagents. This method is convenient and provides a pathway for producing important biologically active compounds (Ogurtsov & Rakitin, 2020).

Molecular Structure Analysis

X-ray analysis has revealed detailed insights into the molecular structure of derivatives of 2-Oxa-8-azaspiro[4.5]decane. For example, the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane was determined, showing that the cyclohexyl ring adopts a chair conformation, indicating chirality in the molecule's structure (Wen, 2002).

Chemical Reactions and Properties

2-Oxa-8-azaspiro[4.5]decane derivatives have shown enhanced reactivity in the Castagnoli-Cushman reaction with imines, demonstrating a broad substrate scope and indicating their potential as versatile intermediates in organic synthesis (Rashevskii et al., 2020).

Scientific Research Applications

Synthesis for Biologically Active Compounds : Ogurtsov and Rakitin (2020) developed a convenient synthesis of 2-Oxa-8-azaspiro[4.5]decane from commercially available reagents, emphasizing its promise for producing important biologically active compounds (Ogurtsov & Rakitin, 2020).

Core of Natural/Synthetic Products with Biological Activities : Sinibaldi and Canet (2008) discussed how 1-Oxa-6-azaspiro[4.5]decane, closely related to 2-Oxa-8-azaspiro[4.5]decane, serves as a core in natural or synthetic products with significant biological activities, highlighting the importance of these compounds in drug synthesis (Sinibaldi & Canet, 2008).

Muscarinic Agonists for Alzheimer's Dementia : Tsukamoto et al. (1995) synthesized derivatives of 1-Oxa-8-azaspiro[4.5]decane and assessed them as M1 muscarinic agonists for treating dementia of Alzheimer's type. They found that these compounds exhibited potent muscarinic activities in vitro and in vivo (Tsukamoto et al., 1995).

Selective σ1 Receptor Ligands : Tian et al. (2020) reported the design, synthesis, and evaluation of 1-Oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands, demonstrating their potential in brain imaging agents for σ1 receptors (Tian et al., 2020).

Multifunctional Modules for Drug Discovery : Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, which include structures similar to 2-Oxa-8-azaspiro[4.5]decane, as novel, multifunctional, and structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).

Antitumor Activity : Yang et al. (2019) designed and synthesized a series of novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which are structurally related to 2-Oxa-8-azaspiro[4.5]decane, and evaluated their anticancer activity, demonstrating effectiveness against various cancer cell lines (Yang et al., 2019).

Mechanism of Action

Target of Action

2-Oxa-8-azaspiro[4.5]decane is a compound that has been synthesized for the production of important biologically active compounds . It has been found to exhibit biological activity and is used as an inhibitor for various targets. These include the FGFR4, which is targeted for the treatment of hepatocellular carcinoma, the vanin-1 enzyme, which plays an important role in metabolism and inflammation, and 17β-HSD1, which is targeted in the treatment or prevention of diseases or disorders associated with steroid hormones .

Mode of Action

For example, when it acts as an FGFR4 inhibitor, it prevents the action of the FGFR4 protein, thereby potentially slowing the growth of hepatocellular carcinoma .

Biochemical Pathways

The biochemical pathways affected by 2-Oxa-8-azaspiro[4.5]decane depend on the specific target of the compound. For instance, when it acts as an FGFR4 inhibitor, it affects the FGFR signaling pathway, which plays a crucial role in cell proliferation, survival, migration, and differentiation .

Result of Action

The molecular and cellular effects of 2-Oxa-8-azaspiro[4.5]decane’s action depend on its specific target. For example, as an FGFR4 inhibitor, it may slow the growth of hepatocellular carcinoma by inhibiting the action of the FGFR4 protein .

Safety and Hazards

The safety information for 2-Oxa-8-azaspiro[4.5]decane includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

The future directions for 2-Oxa-8-azaspiro[4.5]decane involve its potential use in the production of important biologically active compounds . It is promising for the production of FGFR4 inhibitors for the treatment of hepatocellular carcinoma, inhibitors of the vanin-1 enzyme, 17β-HSD1 inhibitors, and NO-independent and heme-dependent sGC stimulants .

properties

IUPAC Name |

2-oxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-4-9-5-2-8(1)3-6-10-7-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXXNXISRXFPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620727 | |

| Record name | 2-Oxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-8-azaspiro[4.5]decane | |

CAS RN |

176-69-2 | |

| Record name | 2-Oxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

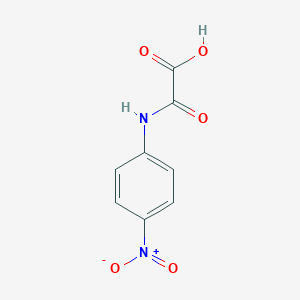

![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)

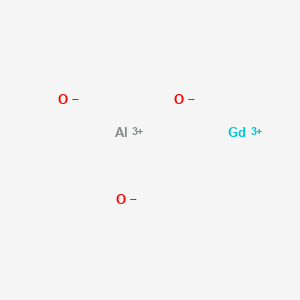

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)